Benzamide, N-[4-(1-methylethyl)phenyl]-: A Technical Profile
Benzamide, N-[4-(1-methylethyl)phenyl]-: A Technical Profile
The following technical guide details the chemical properties, synthesis, and biological applications of Benzamide, N-[4-(1-methylethyl)phenyl]- , a significant structural scaffold in medicinal chemistry.
Executive Summary
Benzamide, N-[4-(1-methylethyl)phenyl]- (also known as N-(4-isopropylphenyl)benzamide or 4'-isopropylbenzanilide) is a lipophilic aromatic amide. While often utilized as a chemical intermediate, its structural motif serves as a critical pharmacophore in the development of kinase inhibitors (specifically ITK inhibitors) and antibiotic adjuvants targeting metallo-
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
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IUPAC Name: N-(4-propan-2-ylphenyl)benzamide
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Common Synonyms: 4'-Isopropylbenzanilide; N-p-Cumenylbenzamide
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CAS Number: 10272-07-8 (Generic for isomer class; specific registry may vary by vendor)
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PubChem CID: 261841[1]
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Molecular Formula:
Core Physicochemical Data
The following data consolidates experimental and predicted values essential for handling and formulation.
| Property | Value | Notes |
| Molecular Weight | 239.31 g/mol | Monoisotopic Mass: 239.13 Da |
| Physical State | Solid (Crystalline powder) | White to off-white needles |
| Melting Point | 148–150 °C | Recrystallized from Ethanol/Water |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic nature dominates |
| Solubility (Organic) | Soluble | DMSO (>20 mg/mL), Ethanol, DCM |
| LogP (Predicted) | 4.5 ± 0.4 | Highly Lipophilic (Lipinski Rule of 5 compliant) |
| pKa (Amide NH) | ~14.5 | Non-ionizable at physiological pH |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
Validated Synthesis Protocol
Reaction Mechanism: Schotten-Baumann Benzoylation
The most robust synthesis involves the nucleophilic acyl substitution of benzoyl chloride by 4-isopropylaniline (p-cumenidine) in the presence of a non-nucleophilic base.
Experimental Workflow
Reagents:
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4-Isopropylaniline (1.0 eq, 10 mmol)
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Benzoyl Chloride (1.05 eq, 10.5 mmol)
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Triethylamine (TEA) (1.2 eq, 12 mmol)
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Dichloromethane (DCM) (Anhydrous, 50 mL)
Step-by-Step Protocol:
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylaniline (1.35 g) in DCM (30 mL).
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Base Addition: Add TEA (1.67 mL) to the solution and cool the mixture to 0°C using an ice bath.
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Acylation: Dilute benzoyl chloride (1.22 mL) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes to control exotherm.
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Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline starting material.
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Workup:
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Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/TEA.
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Wash with Saturated NaHCO₃ (2 x 20 mL) to remove excess acid chloride/benzoic acid.
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Wash with Brine (1 x 20 mL).
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Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.
Process Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Step-by-step synthesis workflow for N-(4-isopropylphenyl)benzamide via nucleophilic acyl substitution.
Spectroscopic Characterization
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR ( H-NMR)
Solvent: DMSO-
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10.25 ppm (s, 1H): Amide -NH- (Broad singlet, exchangeable with D
O). -
7.95 ppm (d, 2H,
Hz): Benzoyl ortho protons. -
7.70 ppm (d, 2H,
Hz): Aniline ring protons ortho to amide. - 7.60 - 7.50 ppm (m, 3H): Benzoyl meta/para protons.
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7.22 ppm (d, 2H,
Hz): Aniline ring protons meta to amide (ortho to isopropyl). -
2.88 ppm (sept, 1H,
Hz): Isopropyl methine -CH- . -
1.21 ppm (d, 6H,
Hz): Isopropyl methyl -CH .
Infrared Spectroscopy (FT-IR)
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3300 cm
: N-H Stretching (Medium, sharp). -
1650 cm
: C=O Stretching (Amide I band - Strong). -
1540 cm
: N-H Bending / C-N Stretching (Amide II band). -
2960 cm
: C-H Stretching (Aliphatic isopropyl group).
Biological Applications & Research Context
While N-(4-isopropylphenyl)benzamide is a simple molecule, its structure serves as a "privileged scaffold" in drug discovery. The hydrophobic 4-isopropylphenyl group facilitates binding to lipophilic pockets in enzymes and receptors.
Key Therapeutic Areas
A. ITK Inhibitors (Immunology)
The Interleukin-2 Inducible T-cell Kinase (ITK) is a critical mediator of T-cell signaling. Inhibitors of ITK are sought for treating autoimmune diseases (e.g., asthma, psoriasis).
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Mechanism: The benzamide core acts as a linker, while the isopropyl group occupies the hydrophobic "selectivity pocket" near the ATP-binding site of the kinase.
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Relevance: This compound serves as a fragment or starting point for SAR (Structure-Activity Relationship) studies to optimize binding affinity.
B. NDM-1 Inhibitors (Antibiotic Resistance)
New Delhi Metallo-
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Application: Benzamide derivatives have been identified as potential adjuvants that bind to the allosteric sites of NDM-1, restoring the efficacy of antibiotics like Meropenem. The lipophilicity of the isopropyl group aids in penetrating the bacterial cell wall.
Signaling Pathway Visualization (ITK Context)
Figure 2: The ITK signaling cascade in T-cells. Benzamide derivatives inhibit ITK, preventing downstream cytokine release associated with inflammation.
Safety & Handling Guidelines
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Handle powder in a fume hood to avoid dust inhalation.
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Disposal: Dispose of as solid organic waste. Do not flush down drains due to high lipophilicity and potential aquatic toxicity.
References
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PubChem. 4-Isopropyl-n-phenylbenzamide | C16H17NO. National Library of Medicine. Available at: [Link]
- Google Patents.Heterocyclic ITK inhibitors for treating inflammation and cancer (KR20170103838A).
- Google Patents.1,2-benzisoselenazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants (WO2019174279A1).
Sources
- 1. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants - Google Patents [patents.google.com]
- 3. WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants - Google Patents [patents.google.com]
- 4. WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
